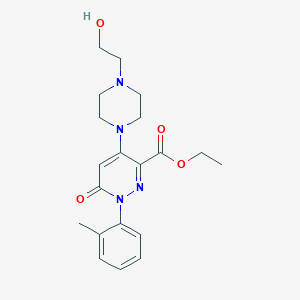
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors .
Biochemical Pathways
If it interacts with gpcrs like other piperazine derivatives, it could influence a variety of signaling pathways, including those involving cyclic amp, phosphoinositide 3-kinase, and intracellular calcium .
Pharmacokinetics
Piperazine derivatives are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Modulation of gpcr activity can have a wide range of effects, depending on the specific receptor and cell type involved .
Biological Activity
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, identified by CAS number 922015-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 922015-11-0 |
| Structure | Chemical Structure |
The compound features a complex structure that includes a piperazine moiety and a pyridazine ring, which are often associated with various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against a range of bacteria and fungi, indicating potential use in treating infections .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities through various assays, including DPPH radical scavenging tests. This suggests that this compound may also possess protective effects against oxidative stress .
- Cytotoxic Effects : Some studies have indicated that related compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that lead to cell death .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial activity of various dihydropyridazine derivatives, it was found that specific substitutions at the piperazine ring enhanced efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating that modifications to the ethyl group significantly influenced activity.
Research on Antioxidant Effects
A comparative analysis of similar compounds demonstrated that those containing hydroxyl groups exhibited superior antioxidant activity. The compound's ability to donate electrons and scavenge free radicals was measured using spectrophotometric methods, yielding promising results.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)... | Moderate | High | Moderate |
| Related Dihydropyridazine Derivative A | High | Moderate | High |
| Related Dihydropyridazine Derivative B | Low | High | Low |
Properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-7-5-4-6-15(16)2/h4-7,14,25H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDDVCRZSWFDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














